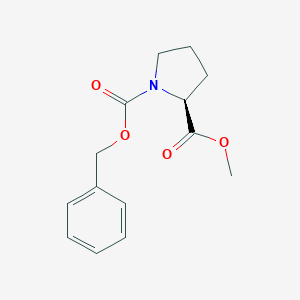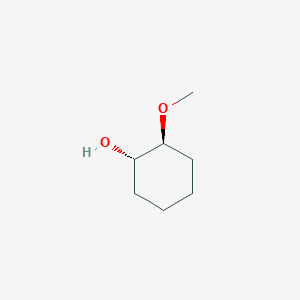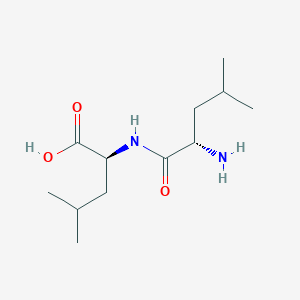
O-(15-carboxypentadecanoyl)carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of O-(15-carboxypentadecanoyl)carnitine involves the esterification of hexadecanedioic acid with L-carnitine . The synthetic route typically includes the activation of the carboxyl group of hexadecanedioic acid, followed by its reaction with L-carnitine under suitable conditions to form the ester bond
Analyse Des Réactions Chimiques
O-(15-carboxypentadecanoyl)carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Applications De Recherche Scientifique
O-(15-carboxypentadecanoyl)carnitine has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a metabolite in studies of fatty acid metabolism and energy production.
Mécanisme D'action
The mechanism of action of O-(15-carboxypentadecanoyl)carnitine involves its role as a metabolite in fatty acid oxidation pathways . It acts as a substrate for enzymes involved in the transport and oxidation of fatty acids, facilitating the production of energy in the form of adenosine triphosphate (ATP) . Additionally, it has been shown to have anti-inflammatory effects by modulating the activity of various receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
O-(15-carboxypentadecanoyl)carnitine is similar to other acylcarnitines, such as:
Hexadecanedioyl-L-carnitine: This compound has a similar structure but with a different acyl substituent.
Decanoylcarnitine: This compound has a shorter acyl chain compared to this compound.
Propionylcarnitine: This compound has an even shorter acyl chain and different metabolic properties.
The uniqueness of this compound lies in its specific acyl group, which influences its metabolic role and potential therapeutic applications .
Propriétés
Numéro CAS |
42150-38-9 |
|---|---|
Formule moléculaire |
C23H43NO6 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1 |
Clé InChI |
UNHCPLSWMNPZTD-HXUWFJFHSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
Description physique |
Solid |
Synonymes |
(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride; (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















